molecular formula C10H11BrN2O3 B12749649 Carbamic acid, (aminocarbonyl)(4-bromophenyl)-, ethyl ester CAS No. 71235-96-6

Carbamic acid, (aminocarbonyl)(4-bromophenyl)-, ethyl ester

Cat. No.: B12749649
CAS No.: 71235-96-6
M. Wt: 287.11 g/mol
InChI Key: OPCVVGLOBPMWQG-UHFFFAOYSA-N
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Description

Carbamic acid, (aminocarbonyl)(4-bromophenyl)-, ethyl ester is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.085 g/mol . This compound is known for its unique structure, which includes a bromophenyl group attached to a carbamic acid ester. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of carbamic acid, (aminocarbonyl)(4-bromophenyl)-, ethyl ester typically involves the reaction of 4-bromoaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Carbamic acid, (aminocarbonyl)(4-bromophenyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can convert the ester group into an alcohol group, using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Carbamic acid, (aminocarbonyl)(4-bromophenyl)-, ethyl ester is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (aminocarbonyl)(4-bromophenyl)-, ethyl ester involves its interaction with specific molecular targets. The bromophenyl group can engage in various binding interactions with enzymes and proteins, affecting their activity and function. The ester group can undergo hydrolysis, releasing the active carbamic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Carbamic acid, (aminocarbonyl)(4-bromophenyl)-, ethyl ester can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.

Properties

CAS No.

71235-96-6

Molecular Formula

C10H11BrN2O3

Molecular Weight

287.11 g/mol

IUPAC Name

ethyl N-(4-bromophenyl)-N-carbamoylcarbamate

InChI

InChI=1S/C10H11BrN2O3/c1-2-16-10(15)13(9(12)14)8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H2,12,14)

InChI Key

OPCVVGLOBPMWQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C1=CC=C(C=C1)Br)C(=O)N

Origin of Product

United States

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